molecular formula C12H21BrClN B13769568 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride CAS No. 59177-85-4

2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride

Cat. No.: B13769568
CAS No.: 59177-85-4
M. Wt: 294.66 g/mol
InChI Key: GSMFRXVXEZYITF-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride is a chemical compound with the molecular formula C11H18BrClN. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride typically involves the bromination of N-methyl-1-adamantanemethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the adamantane structure contribute to its binding affinity and selectivity for certain receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methyladamantane: Another brominated adamantane derivative with similar chemical properties.

    N-Methyl-1-adamantanemethanamine: The parent compound without the bromine atom.

    2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride is unique due to the presence of both the bromine atom and the adamantane structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The bromine atom enhances its reactivity and potential for further functionalization, while the adamantane structure provides stability and rigidity .

Properties

CAS No.

59177-85-4

Molecular Formula

C12H21BrClN

Molecular Weight

294.66 g/mol

IUPAC Name

1-(2-bromo-1-adamantyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H20BrN.ClH/c1-14-7-12-5-8-2-9(6-12)4-10(3-8)11(12)13;/h8-11,14H,2-7H2,1H3;1H

InChI Key

GSMFRXVXEZYITF-UHFFFAOYSA-N

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2Br.Cl

Origin of Product

United States

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